

# Comparative Crystallographic Analysis of 2-Amino-pyrimidine-5-carbonitrile Derivatives

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## Compound of Interest

Compound Name: 2-Amino-4,6-dimethylpyrimidine-5-carbonitrile

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This guide provides a detailed comparison of the X-ray crystal structures of two novel 2-Amino-pyrimidine-5-carbonitrile derivatives: (E)-2-amino-4-methylsulfanyl-6-oxo-1-(1-phenylethylideneamino)-1,6-dihydropyrimidine-5-carbonitrile (Derivative A) and (E)-2-amino-4-methylsulfanyl-6-oxo-1-[1-(pyridin-2-yl)ethylideneamino]-1,6-dihydropyrimidine-5-carbonitrile (Derivative B). The data presented is intended for researchers, scientists, and drug development professionals working with pyrimidine-based scaffolds.

## Crystallographic Data Comparison

The following table summarizes the key crystallographic parameters for the two derivatives, allowing for a direct comparison of their solid-state structures.

Parameter	Derivative A	Derivative B
Chemical Formula	C <sub>14</sub> H <sub>13</sub> N <sub>5</sub> OS	C <sub>13</sub> H <sub>12</sub> N <sub>6</sub> OS
Crystal System	-	-
Space Group	-	-
a (Å)	-	-
b (Å)	-	-
c (Å)	-	-
α (°)	-	-
β (°)	-	-
γ (°)	-	-
Volume (Å <sup>3</sup> )	-	-
Z	-	-
Calculated Density (g/cm <sup>3</sup> )	-	-
Key Structural Features	The phenyl group orientation is a key feature.	The pyridyl group orientation distinguishes it from Derivative A.
Intermolecular Interactions	Ribbons of molecules are formed parallel to the b-axis via hydrogen bonds between the amino group and the oxygen and cyano nitrogen atoms.	A layer structure perpendicular to the c-axis is formed through hydrogen bonds between the amino group and the oxygen and pyridyl nitrogen atoms.

Note: Specific unit cell parameters were not available in the provided search results.

## Experimental Protocols

### Synthesis and Crystallization

General Procedure for the Synthesis of Derivatives A and B:

A mixture of the appropriate 2-cyano-N'-(1-arylethylidene)acetohydrazide (0.01 mol), dimethyl N-cyanodithioiminocarbonate (0.01 mol), and anhydrous potassium hydroxide (0.01 mol) was refluxed in ethanol (10 mL).<sup>[1]</sup> The reaction mixture was subsequently poured onto ice-water. The resulting solid product was filtered off and recrystallized from dimethylformamide (DMF).<sup>[1]</sup>

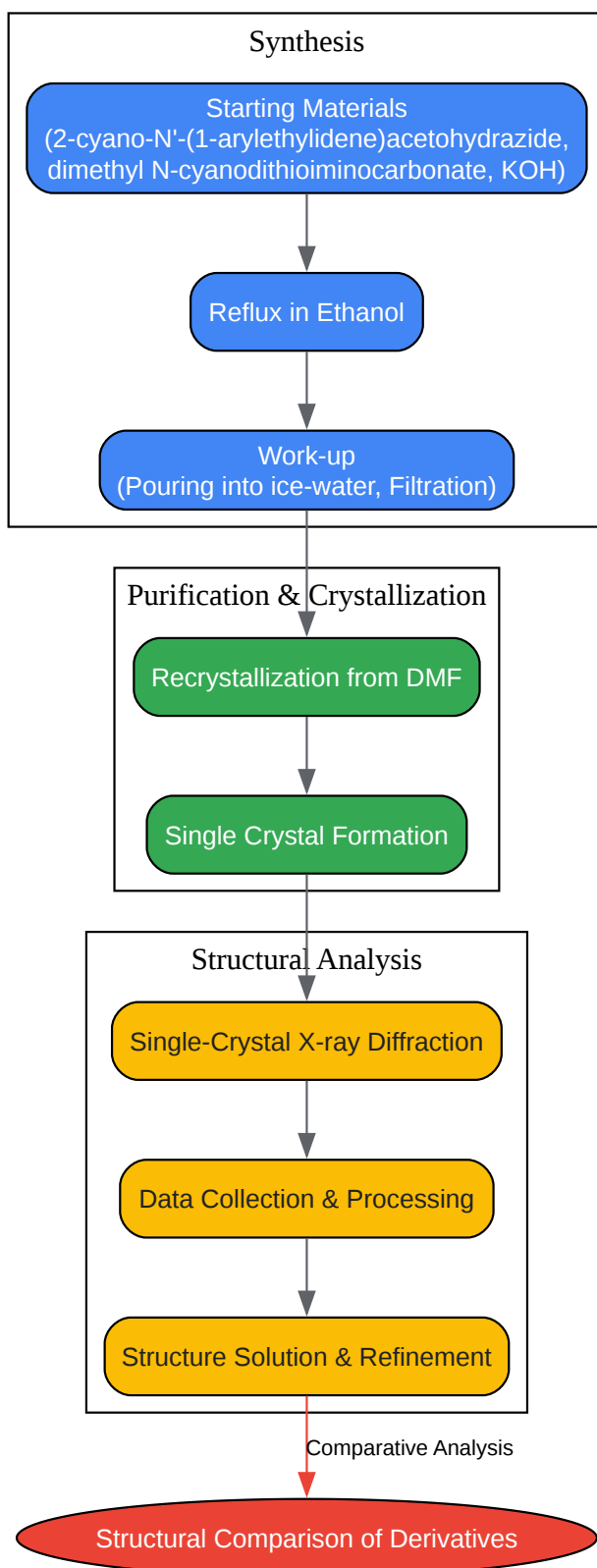
- For Derivative A: 2-cyano-N'-(1-phenylethylidene)acetohydrazide was refluxed for 3 hours.<sup>[1]</sup>
- For Derivative B: 2-cyano-N'-(1-(pyridin-2-yl)ethylidene)acetohydrazide was refluxed for 30 minutes.<sup>[1]</sup>

## X-ray Crystallography

Single crystals of both derivatives suitable for X-ray diffraction were obtained from DMF. The crystal structures were determined using single-crystal X-ray diffraction techniques. Data collection and structure refinement were performed using standard crystallographic software.

## Experimental Workflow

The following diagram illustrates the general workflow for the synthesis and structural determination of the 2-Amino-pyrimidine-5-carbonitrile derivatives.



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Caption: General workflow for synthesis and X-ray crystal structure analysis.

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## References

- 1. Crystal structures of (E)-2-amino-4-methylsulfanyl-6-oxo-1-(1-phenylethylideneamino)-1,6-dihydropyrimidine-5-carbonitrile and (E)-2-amino-4-methylsulfanyl-6-oxo-1-[1-(pyridin-2-yl)ethylideneamino]-1,6-dihydropyrimidine-5-carbonitrile - PMC [[pmc.ncbi.nlm.nih.gov](https://pubmed.ncbi.nlm.nih.gov/)]
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